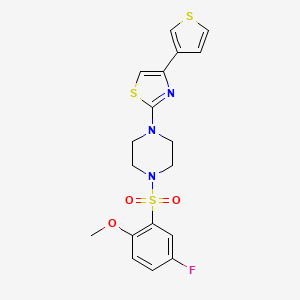
2-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole is a useful research compound. Its molecular formula is C18H18FN3O3S3 and its molecular weight is 439.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a thiazole ring, a piperazine moiety, and a sulfonyl group, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential applications.
Structural Characteristics
The molecular formula of the compound is C18H18FN3O3S with a molecular weight of 439.6 g/mol. The structural features include:
| Component | Description |
|---|---|
| Thiazole Ring | Contributes to antimicrobial and cytotoxic activities. |
| Piperazine Moiety | Associated with central nervous system activity and potential antidepressant effects. |
| Sulfonyl Group | Enhances solubility and bioavailability. |
| Fluorinated Aromatic Ring | Increases lipophilicity and may enhance receptor binding affinity. |
Antimicrobial Properties
Research indicates that compounds with thiazole and piperazine structures exhibit notable antimicrobial properties. For instance, derivatives of thiazoles have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's structural components suggest it may possess similar activities:
- Minimum Inhibitory Concentration (MIC) : Studies on related compounds indicate MIC values as low as 32 μg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .
Cytotoxicity
The cytotoxic effects of thiazole derivatives have been documented in various studies. For example, compounds with similar structures have demonstrated significant cytotoxicity against leukemia cells at concentrations ranging from 4×10−7 to 2×10−7 M . The presence of the piperazine moiety may enhance this activity by modulating neurotransmitter systems involved in cell proliferation.
Structure-Activity Relationships (SAR)
The biological efficacy of this compound can be attributed to its unique structural features:
- Thiazole Ring : Known for its role in antimicrobial activity.
- Piperazine Linkage : Enhances interaction with central nervous system targets.
- Sulfonamide Functionality : Often linked to improved antibacterial properties.
Comparative studies highlight that modifications in the thiazole or piperazine components can significantly alter biological activity, suggesting that further derivatization could optimize efficacy .
Case Studies
Several studies have explored the biological activity of similar compounds:
- A study on thiazole derivatives indicated that substituents on the aromatic ring significantly influenced antibacterial potency, with halogen substitutions enhancing activity against Gram-positive bacteria .
- Another investigation revealed that piperazine-based compounds exhibited promising results as potential antidepressants, indicating a dual action mechanism involving both antimicrobial and neuropharmacological effects .
Eigenschaften
IUPAC Name |
2-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-4-thiophen-3-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S3/c1-25-16-3-2-14(19)10-17(16)28(23,24)22-7-5-21(6-8-22)18-20-15(12-27-18)13-4-9-26-11-13/h2-4,9-12H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOKKGVKRMGTKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













